molecular formula C18H18O5 B1630903 Naringenin trimethyl ether CAS No. 38302-15-7

Naringenin trimethyl ether

Cat. No. B1630903
CAS RN: 38302-15-7
M. Wt: 314.3 g/mol
InChI Key: MQFSCAHSIUPLSB-UHFFFAOYSA-N
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Description

Naringenin trimethyl ether (NTE) is a naturally occurring flavonoid that is found in many fruits and vegetables, as well as in some herbal supplements. NTE has been studied for its potential health benefits, such as antioxidant, anti-inflammatory, and anticancer activities. NTE has also been studied for its ability to modulate several biochemical pathways and to act as a potent inhibitor of the enzyme acetylcholinesterase.

Scientific Research Applications

Antitumor Activity

Naringenin, a dietary flavonoid, has been explored for its antitumor potential. Derivatives like tert-butyl oxime ether have demonstrated significant growth inhibitory activity in cancer cell lines, suggesting apoptosis induction and cell cycle arrest capabilities (Latif et al., 2019). Additionally, lipophilic ether derivatives of naringenin have shown promising antiviral and antiproliferative activities against Zika virus and tumor cells (Mendes et al., 2020).

Estrogenic Activities

Naringenin and related compounds have been reported to exhibit estrogenic activities, which can be beneficial in treating diseases related to estrogen deficiency (Guo et al., 2011). This dual-directional estrogenic effect highlights naringenin's potential in therapeutic applications targeting hormonal imbalances.

Antioxidant Properties

Naringenin's antioxidant properties have been extensively researched. Studies indicate its ability to reduce free radicals and enhance antioxidant activity in various chronic diseases, suggesting its role as a potential oxidative stress reliever (Zaidun et al., 2018).

Nanoparticle-Based Delivery Systems

The development of naringenin-loaded nanoparticles for biomedical applications, such as anticancer therapy, has been a significant area of research. These nanoparticles aim to improve bioavailability and therapeutic efficacy of naringenin (Kumar & Abraham, 2016). Similarly, silk fibroin nanoparticles loaded with naringenin have shown enhanced anticancer potential in vitro (Fuster et al., 2020).

Immunomodulatory Effects

Naringenin's role as an immunomodulator in therapeutic applications has been explored, highlighting its potential in managing inflammation-related disorders (Zeng et al., 2018).

Controlled Drug Release

Naringenin has been used in controlled drug release systems, demonstrating potential in clinical treatments requiring controlled drug delivery (Yan et al., 2017).

Pharmacokinetics and Metabolism Studies

The pharmacokinetic and metabolic profiles of naringenin have been investigated across different species, providing valuable insights for drug development (Bai et al., 2020).

Wound Healing Applications

Naringenin, delivered in nanoemulsion forms, has shown potential in enhancing the healing of wounds, indicating its therapeutic value in topical applications (Akrawi et al., 2020).

properties

IUPAC Name

5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-20-12-6-4-11(5-7-12)15-10-14(19)18-16(22-3)8-13(21-2)9-17(18)23-15/h4-9,15H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFSCAHSIUPLSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naringenin trimethyl ether

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
TA Geissman, RO Clinton - Journal of the American Chemical …, 1946 - ACS Publications
… With care, some naringenin trimethyl ether can be isolated from the reaction mixture, indicating that methylation of the 5-hydroxyl group of the flavanone occurs. It has been found best to …
Number of citations: 160 pubs.acs.org
TA Geissman, RO Clinton - Journal of the American Chemical …, 1946 - ACS Publications
… and 2 are shown absorption spectra of solutions prepared by reducing I and II and the corresponding flavanones, eriodictyol and naringenin trimethyl ether, in the standard way …
Number of citations: 8 pubs.acs.org
H Zhang, HH Xu, ZJ Song, LY Chen, HJ Wen - Fitoterapia, 2012 - Elsevier
… Naringenin trimethyl ether showed significant molluscicidal activity with a median lethal concentration (LC 50 ) of 3.9 μg/mL, which was indicated higher potency than the positive control…
Number of citations: 32 www.sciencedirect.com
V Seidel, F Bailleul, PG Waterman - Phytochemistry, 2000 - Elsevier
… (flavokawain A), 2′,4′-dihydroxy-4,6′-dimethoxydihydrochalcone, 4,2′,4′-trihydroxy-6′-methoxydihydrochalcone, 5,7,4′-trimethoxyflavanone (naringenin trimethyl ether) and 7-…
Number of citations: 41 www.sciencedirect.com
KV Rao, TR Seshadri - Proceedings of the Indian Academy of Sciences …, 1949 - Springer
… 7-methoxy-5-hydroxy flavanone, sakuranetin (7methoxy-5:4'-dihydroxy flavanone), sakuranetin-monomethyl ether (7: 4'dimethoxy-5-hydroxy flavanone), naringenin-trimethyl ether (5: 7: …
Number of citations: 9 link.springer.com
K Visweswara Rao, TR Seshadri - Proceedings of the Indian …, 1949 - repository.ias.ac.in
… 7-methoxy-5-hydroxy flavanone, sakuranetin (7methoxy-5: 4'-dihydroxy flavanone), sakuranetin-monomethyl ether (7 : 4'dimethoxy-5-hydroxy flavanone), naringenin-trimethyl ether (5 : …
Number of citations: 0 repository.ias.ac.in
P Bovicelli, R Bernini, R Antonioletti, E Mincione - Tetrahedron letters, 2002 - Elsevier
… These observations were confirmed by the results obtained in the halogenation of very activated compounds: indeed, bromination of naringenin trimethyl ether afforded both the 8-…
Number of citations: 45 www.sciencedirect.com
HS Yoo, SH Son, YY Cho, SJ Lee… - The Journal of …, 2019 - ACS Publications
… (2) Among flavonoids, flavanones, which are also known as 2-arylchroman-4-ones and include natural compounds such as naringenin trimethyl ether, have recently been identified as …
Number of citations: 20 pubs.acs.org
F Imperato - Phytochemistry, 1982 - Elsevier
… isomerized to flavanone since it gave naringenin trimethyl ether (identified after alkaline degradation … Alkaline degradation of naringenin trimethyl ether was achieved as in ref. [IO]; p-…
Number of citations: 24 www.sciencedirect.com
P Bovicelli, V D'Angelo, D Collalto… - Journal of Pharmacy …, 2007 - Wiley Online Library
… We used 200mg (0.64mmol) naringenin trimethyl ether, 144mg (1.4mmol) NaBr and 1.23g (1mmol) oxone. After 45min the mixture was extracted as usual and the product purified by …
Number of citations: 28 onlinelibrary.wiley.com

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